Isodillapiole
Overview
Description
Isodillapiole belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . It is a semi-synthetic substance obtained by the isomerization of dillapiole .
Synthesis Analysis
This compound is a semi-synthetic substance obtained by the isomerization of dillapiole . In a study, this compound was evaluated for its potential to induce differential expression of insecticide resistance genes (GSTE7 and CYP6N12) in 3rd instar larvae of A. aegypti .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be determined using techniques such as X-ray crystallography . This technique has been used to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .
Chemical Reactions Analysis
The chemical reactions of this compound can be studied using various electroanalytical tools . These tools can be utilized to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be influenced by many factors such as abiotic and biotic factors, postharvest treatment, extraction methods, and conservation conditions . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Scientific Research Applications
Insecticidal Properties
Isodillapiole, a semi-synthetic compound derived from dillapiole found in Piper aduncum essential oil, has been studied for its insecticidal properties. Research demonstrates its effectiveness against Aedes aegypti, a major vector for dengue and yellow fever. Specifically, this compound exhibited genotoxic effects on the nuclei of neuroblasts and oocytes in Ae. aegypti, significantly reducing oviposition rates over multiple generations (Santos et al., 2020). Additionally, it induced differential expression of insecticide resistance genes in Aedes aegypti larvae, suggesting its potential as an alternative product for mosquito control (Lima et al., 2015).
Antileishmanial Activity
This compound has been evaluated for its potential in treating Leishmaniasis, a disease caused by the parasitic Leishmania. Studies reveal that while this compound and its analogues showed some inhibitory activity against Leishmania species, they were less active compared to dillapiole. This research contributes to the understanding of the structure-activity relationship in developing new antileishmanial compounds (Parise-Filho et al., 2012).
Anti-Inflammatory Activity
Research on Piper aduncum, the source of dillapiole, and its semi-synthetic derivatives including this compound, has shown moderate anti-inflammatory properties. This indicates the potential of these compounds, including this compound, as prototypes for new anti-inflammatory drugs. The study highlights the importance of the benzodioxole ring and other molecular features in their biological activity (Parise-Filho et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4,5-dimethoxy-6-prop-1-enyl-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZKYGAFWDLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1OC)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240046 | |
Record name | 4,5-Dimethoxy-6-(1-propen-1-yl)-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23731-63-7 | |
Record name | 4,5-Dimethoxy-6-(1-propen-1-yl)-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23731-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxy-6-(1-propen-1-yl)-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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